molecular formula C14H24N2O4 B12956993 Pyrrolo[3,4-b]pyrrole-2,5(1H)-dicarboxylic acid, hexahydro-, 5-(1,1-dimethylethyl) 2-ethyl ester, (2R,3aS,6aS)-rel-

Pyrrolo[3,4-b]pyrrole-2,5(1H)-dicarboxylic acid, hexahydro-, 5-(1,1-dimethylethyl) 2-ethyl ester, (2R,3aS,6aS)-rel-

Cat. No.: B12956993
M. Wt: 284.35 g/mol
InChI Key: SONYCWGYRAVLKE-VWYCJHECSA-N
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Description

Pyrrolo[3,4-b]pyrrole-2,5(1H)-dicarboxylic acid, hexahydro-, 5-(1,1-dimethylethyl) 2-ethyl ester, (2R,3aS,6aS)-rel- is a complex organic compound belonging to the class of pyrrole derivatives Pyrrole derivatives are known for their significant roles in various biological and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrole derivatives often involves multicomponent reactions (MCRs) due to their efficiency and ability to produce diverse structures. One common method is the three-component synthesis, which involves the reaction of an aldehyde, an amine, and a diketone under acidic conditions . This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

Industrial production of pyrrole derivatives typically involves large-scale chemical reactors where the reactants are combined under controlled temperatures and pressures. The use of catalysts, such as N-sulfonic acid-modified poly-styrene diethylenetriamine (PS-DETSO3H), can enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

Pyrrolo[3,4-b]pyrrole-2,5(1H)-dicarboxylic acid, hexahydro-, 5-(1,1-dimethylethyl) 2-ethyl ester, (2R,3aS,6aS)-rel- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Common Reagents and Conditions

The reactions typically occur under controlled conditions, such as specific temperatures, pressures, and pH levels. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent the decomposition of the reducing agent .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the compound may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism by which pyrrolo[3,4-b]pyrrole-2,5(1H)-dicarboxylic acid, hexahydro-, 5-(1,1-dimethylethyl) 2-ethyl ester, (2R,3aS,6aS)-rel- exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrrolo[3,4-b]pyrrole-2,5(1H)-dicarboxylic acid, hexahydro-, 5-(1,1-dimethylethyl) 2-ethyl ester, (2R,3aS,6aS)-rel- is unique due to its specific structural configuration and the presence of both carboxylic acid and ester functional groups.

Properties

Molecular Formula

C14H24N2O4

Molecular Weight

284.35 g/mol

IUPAC Name

5-O-tert-butyl 2-O-ethyl (2S,3aR,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-2,5-dicarboxylate

InChI

InChI=1S/C14H24N2O4/c1-5-19-12(17)10-6-9-7-16(8-11(9)15-10)13(18)20-14(2,3)4/h9-11,15H,5-8H2,1-4H3/t9-,10+,11+/m1/s1

InChI Key

SONYCWGYRAVLKE-VWYCJHECSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@@H]2CN(C[C@@H]2N1)C(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)C1CC2CN(CC2N1)C(=O)OC(C)(C)C

Origin of Product

United States

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